N-cyclohexyl-2-(4-methylphenoxy)butanamide
Overview
Description
N-cyclohexyl-2-(4-methylphenoxy)butanamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound GABA, which is an inhibitory neurotransmitter in the central nervous system.
Mechanism of Action
N-cyclohexyl-2-(4-methylphenoxy)butanamide inhibits the activity of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which in turn leads to a reduction in the craving for drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which has a calming effect on the central nervous system. This increase in GABA levels has been shown to reduce the craving for drugs of abuse. This compound has also been shown to have a low potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(4-methylphenoxy)butanamide in lab experiments is its specificity for GABA transaminase inhibition. This compound has been shown to have a low potential for off-target effects, which makes it a useful tool for studying the role of GABA in addiction. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-(4-methylphenoxy)butanamide. One direction is the development of more potent and selective GABA transaminase inhibitors. Another direction is the study of the long-term effects of this compound on GABA levels and addiction behavior. Additionally, the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as anxiety and depression, could be explored.
Scientific Research Applications
N-cyclohexyl-2-(4-methylphenoxy)butanamide has been studied for its potential therapeutic applications in the treatment of addiction. It has been shown to inhibit the activity of the enzyme GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to reduce the craving for drugs of abuse, such as cocaine and alcohol.
properties
IUPAC Name |
N-cyclohexyl-2-(4-methylphenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-16(20-15-11-9-13(2)10-12-15)17(19)18-14-7-5-4-6-8-14/h9-12,14,16H,3-8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVUWHRRAACQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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